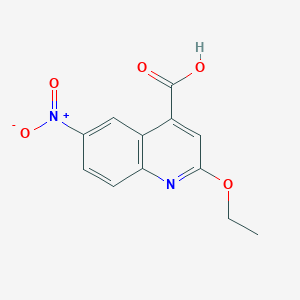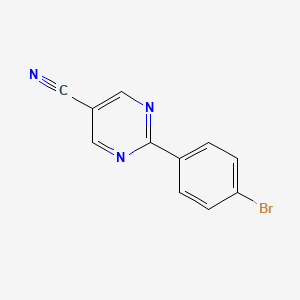
2-(4-Bromophenyl)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)pyrimidine-5-carbonitrile: is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of a bromophenyl group at the 2-position and a carbonitrile group at the 5-position of the pyrimidine ring makes this compound particularly interesting for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)pyrimidine-5-carbonitrile typically involves the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Bromophenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized pyrimidine derivatives.
Reduction Products: Reduced pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-(4-Bromophenyl)pyrimidine-5-carbonitrile is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in DNA replication and repair .
Medicine: The compound has been investigated for its anticancer properties. It acts as a tyrosine kinase inhibitor, targeting the epidermal growth factor receptor (EGFR) and showing cytotoxic activity against various cancer cell lines .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in electronics and materials science .
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)pyrimidine-5-carbonitrile involves its role as a tyrosine kinase inhibitor. It mimics ATP and binds to the active site of the epidermal growth factor receptor (EGFR), thereby inhibiting its activity. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells .
Comparación Con Compuestos Similares
- 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile
- 2-(4-Chlorophenyl)pyrimidine-5-carbonitrile
- 2-(4-Methylphenyl)pyrimidine-5-carbonitrile
Comparison: 2-(4-Bromophenyl)pyrimidine-5-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions, such as substitution and coupling reactions, compared to its fluorine, chlorine, and methyl analogs .
Propiedades
Número CAS |
1086393-78-3 |
|---|---|
Fórmula molecular |
C11H6BrN3 |
Peso molecular |
260.09 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H6BrN3/c12-10-3-1-9(2-4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H |
Clave InChI |
JRFAYWGXPBSPLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=C(C=N2)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


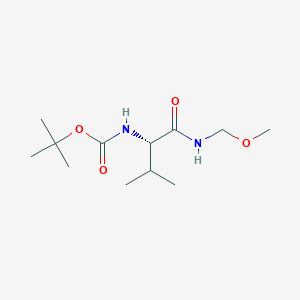
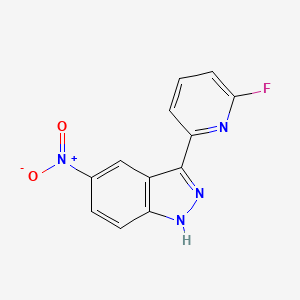
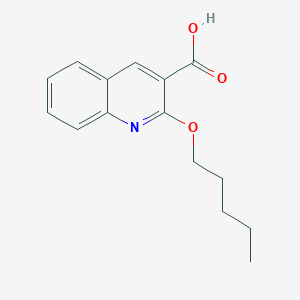

![Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B11856744.png)
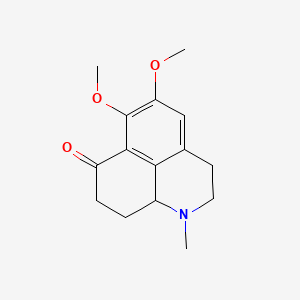
![3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11856754.png)

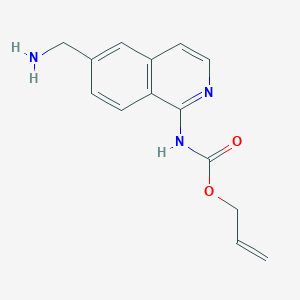
![2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11856764.png)
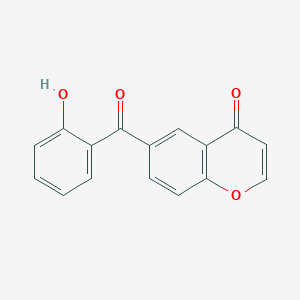
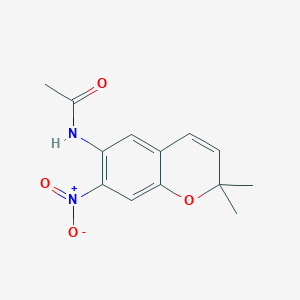
![6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine](/img/structure/B11856804.png)
